This compound is classified as a potential therapeutic agent due to its structural features that suggest biological activity. The pyrido[1,2-a][1,3,5]triazine moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The specific CAS number for this compound is 896322-14-8 .
The synthesis of N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can be approached through several methodologies:
The conditions such as temperature, solvent choice (e.g., dimethylformamide or dimethyl sulfoxide), and reaction time are critical for optimizing yield and purity.
The molecular structure of N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide features:
The structure can be represented using SMILES notation: CCOC(=O)c1c(NC(=O)CSc2nc(=O)n3cc(C)ccc3n2)sc2c1CCCCC2
.
N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide may participate in various chemical reactions:
These reactions are essential for understanding how this compound might behave in biological systems or during synthetic processes.
The mechanism of action for N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is hypothesized based on its structural components:
Further studies are required to elucidate these mechanisms through biochemical assays and cellular models.
The physical and chemical properties of N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 334.4 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
These properties suggest that the compound may exhibit moderate lipophilicity and potential bioavailability in pharmacological applications.
N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several potential applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2